molecular formula C4H9BF3KO B1391953 Potassium trifluoro[(propan-2-yloxy)methyl]boranuide CAS No. 1394048-67-9

Potassium trifluoro[(propan-2-yloxy)methyl]boranuide

Cat. No.: B1391953
CAS No.: 1394048-67-9
M. Wt: 180.02 g/mol
InChI Key: KDQBERXCEPZFHT-UHFFFAOYSA-N
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Description

Potassium trifluoro[(propan-2-yloxy)methyl]boranuide is a chemical compound with the molecular formula C4H9BF3KO and a molecular weight of 180.02 g/mol . It is known for its unique properties and applications in various fields of scientific research and industry.

Preparation Methods

The synthesis of potassium trifluoro[(propan-2-yloxy)methyl]boranuide involves the reaction of boron trifluoride with isopropyl alcohol and potassium hydroxide. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity levels.

Chemical Reactions Analysis

Potassium trifluoro[(propan-2-yloxy)methyl]boranuide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Potassium trifluoro[(propan-2-yloxy)methyl]boranuide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of potassium trifluoro[(propan-2-yloxy)methyl]boranuide involves its interaction with specific molecular targets and pathways. The compound can form complexes with various biomolecules, influencing their structure and function. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .

Comparison with Similar Compounds

Potassium trifluoro[(propan-2-yloxy)methyl]boranuide can be compared with other boron-containing compounds, such as:

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

potassium;trifluoro(propan-2-yloxymethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BF3O.K/c1-4(2)9-3-5(6,7)8;/h4H,3H2,1-2H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQBERXCEPZFHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](COC(C)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394048-67-9
Record name potassium [(propan-2-yloxy)methyl]trifluoroborate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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